Methyl 18-oxooctadecanoate

Description

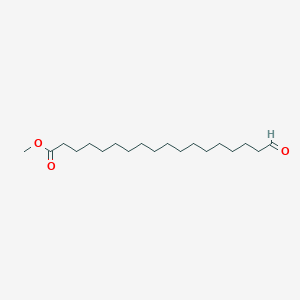

Structure

2D Structure

Properties

Molecular Formula |

C19H36O3 |

|---|---|

Molecular Weight |

312.5 g/mol |

IUPAC Name |

methyl 18-oxooctadecanoate |

InChI |

InChI=1S/C19H36O3/c1-22-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20/h18H,2-17H2,1H3 |

InChI Key |

LHAJLOOCIUSIMM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Methyl Oxooctadecanoates

Chemical Synthesis Pathways for Methyl Oxooctadecanoate Regioisomers

The chemical synthesis of methyl oxooctadecanoates primarily revolves around two strategic approaches: the introduction of a carbonyl group onto the pre-formed fatty acid ester chain or the esterification of a pre-synthesized oxo-octadecanoic acid.

Strategies for Carbonyl Group Introduction in Fatty Acid Methyl Esters

The introduction of a carbonyl group into a fatty acid methyl ester is most commonly achieved through the oxidation of a corresponding hydroxylated precursor. This two-step process involves first introducing a hydroxyl (-OH) group at a specific carbon atom on the octadecanoate chain, followed by its oxidation to a ketone (=O).

Another key strategy is the direct synthesis from the corresponding oxo-fatty acid. For instance, methyl 12-oxooctadecanoate can be prepared through the oxidation and subsequent methyl esterification of octadecanoic acid. The esterification step itself is a standard procedure in fatty acid chemistry, often catalyzed by acids like boron trichloride (B1173362) or anhydrous hydrogen chloride in methanol (B129727) to convert the carboxylic acid group into a methyl ester. sigmaaldrich.comaocs.org This ensures the carboxyl group is protected while allowing for manipulations on the fatty acid chain. Reducing the polarity of the fatty acid through esterification also makes it more suitable for analysis and separation techniques like gas chromatography. sigmaaldrich.com

Synthesis of Specific Methyl Oxooctadecanoate Isomers

The synthesis of specific regioisomers of methyl oxooctadecanoate has been documented for several positions along the carbon chain.

Methyl 12-oxooctadecanoate: This isomer, also known as methyl 12-ketostearate, is a well-characterized compound. sigmaaldrich.comnih.gov It is typically synthesized from 12-oxooctadecanoic acid, which serves as the direct precursor. nih.gov It exists as a solid with a melting point of 46-48 °C. sigmaaldrich.comsigmaaldrich.com

Methyl 10-oxooctadecanoate: Similar to the 12-oxo isomer, methyl 10-ketostearate is another known derivative of octadecanoic acid. nih.gov

Methyl 18-oxooctadecanoate: This isomer features the ketone group at the terminal (omega) carbon of the fatty acid chain, making it an ω-oxo fatty acid ester. Its synthesis presents a different challenge, often involving the oxidation of the terminal methyl group of methyl stearate (B1226849) or, more commonly, the oxidation of a precursor like methyl 18-hydroxyoctadecanoate.

The general approach for these syntheses involves preparing the specific oxo-octadecanoic acid first, followed by esterification with methanol. The reaction conditions for the initial oxidation must be carefully controlled to achieve regioselectivity and avoid over-oxidation or side reactions.

Catalytic Approaches in Methyl Oxooctadecanoate Synthesis

Catalysis plays a crucial role in developing efficient and selective methods for synthesizing oxo-fatty esters. Transition metal catalysts are particularly relevant for oxidation reactions.

A notable example is the use of niobium(V) oxide (Nb2O5) as a catalyst for the oxidation of unsaturated fatty acid methyl esters. mdpi.com In a study using methyl linoleate (B1235992) as a substrate, Nb2O5 in the presence of hydrogen peroxide was effective in cleaving the double bond and forming 9-oxo-nonanoic acid methyl ester as the dominant product. mdpi.com This demonstrates the potential of solid acid catalysts to facilitate oxidative transformations of fatty acid derivatives. The catalytic activity of Nb2O5 is dependent on its crystalline phase and degree of hydration, which influences the presence of Brønsted and Lewis acid sites. mdpi.com

Other catalytic systems investigated for fatty acid transformations include organotin compounds, such as Sn(IV) complexes, which have been studied for the alcoholysis of soybean oil to produce FAMEs. researchgate.net While often used for transesterification, the principles of catalytic design can be adapted for oxidation reactions. The choice of catalyst is critical for achieving high yields and selectivity, with both homogeneous and heterogeneous systems offering distinct advantages and disadvantages regarding reaction rates and catalyst separation. mdpi.com

Table 1: Catalytic Systems in Fatty Acid Ester Transformations

| Catalyst System | Reaction Type | Substrate Example | Product Example | Reference |

|---|---|---|---|---|

| Niobium(V) Oxide (Nb₂O₅) / H₂O₂ | Oxidation | Methyl linoleate | 9-oxo-nonanoic acid methyl ester | mdpi.com |

| Sn(IV) Complexes (e.g., Bu₂SnCl₂) | Methanolysis / Esterification | Soybean oil / Oleic acid | Fatty Acid Methyl Esters (FAMEs) | researchgate.net |

| CaO-La₂O₃-Al₂O₃ Mixed Oxide | Transesterification | Crude palm oil | FAMEs | |

| Homogeneous Base (e.g., NaOH, KOH) | Transesterification | Vegetable oils | FAMEs | mdpi.comnih.gov |

Biocatalytic and Microbial Transformation Routes to Methyl Oxooctadecanoates

Biocatalysis offers a sustainable and highly selective alternative to chemical synthesis. Enzymes and whole microbial cells can be harnessed to produce oxo-fatty acids and their esters under mild conditions.

Enzymatic Hydroxylation and Subsequent Oxidation in Biological Systems

The biosynthesis of oxo-fatty acids in biological systems is typically a two-step enzymatic process involving initial hydroxylation followed by oxidation.

Cytochrome P450 (CYP) enzymes are particularly effective at introducing hydroxyl groups into fatty acid chains with high regioselectivity. nih.gov These enzymes can hydroxylate fatty acids at terminal (ω), sub-terminal (ω-1, ω-2, ω-3), and other positions. nih.govnih.gov For example, P450s from the CYP152 family can act as peroxygenases, using hydrogen peroxide (H₂O₂) to generate a reactive oxoferryl species that performs the hydroxylation. nih.gov

Once the hydroxy fatty acid is formed, a second enzyme, such as an alcohol dehydrogenase or a specific α-hydroxyacid oxidase, catalyzes its oxidation to the corresponding keto acid. nih.govnih.gov An elegant example is the development of a biocatalytic cascade that combines a P450 peroxygenase for α-hydroxylation of fatty acids with an α-hydroxyacid oxidase. This system efficiently converts fatty acids into α-ketoacids while internally recycling the H₂O₂ oxidant, which minimizes product degradation. nih.gov Omega-oxidation, which occurs in the endoplasmic reticulum, also relies on cytochrome P450 to hydroxylate and subsequently oxidize fatty acids, ultimately forming dicarboxylic acids, a process relevant to the synthesis of 18-oxooctadecanoic acid derivatives. nih.govlibretexts.org

Table 2: Key Enzymes in the Biocatalytic Production of Oxo-Fatty Acids

| Enzyme Family | Function | Mechanism/Cofactor | Relevance | Reference |

|---|---|---|---|---|

| Cytochrome P450 Monooxygenases (CYPs) | Regioselective hydroxylation of fatty acids (α, ω, ω-1, etc.) | Heme-containing; uses NADPH or H₂O₂ (peroxygenase mode) | Creates the hydroxy-fatty acid precursor to the oxo-fatty acid. | nih.govnih.govlibretexts.org |

| α-Hydroxyacid Oxidase (α-HAO) | Oxidation of α-hydroxy acids to α-keto acids | Uses O₂ and produces H₂O₂ | Converts the hydroxylated intermediate into the final keto acid. | nih.gov |

| Secondary Alcohol Dehydrogenase | Oxidation of secondary alcohols to ketones | Requires NAD⁺ cofactor | Can oxidize sub-terminal hydroxy fatty acids to keto fatty acids. | nih.gov |

| Acyl-CoA Oxidase | First step in peroxisomal β-oxidation | Transfers electrons to O₂, producing H₂O₂ | Involved in pathways that can be engineered to accumulate β-ketoacyl-CoAs. | libretexts.orgnih.gov |

Microbial Fermentation and Bioconversion Processes

Whole microorganisms can be utilized as cellular factories for the production of oxo-fatty acids. This approach leverages the cell's metabolic machinery to convert substrates into desired products. Studies have shown that various bacteria can produce oxo-fatty acids. For instance, certain bacterial strains isolated from human stool were found to convert oleic acid into 10-hydroxystearic acid and further to 10-oxostearic acid. nih.gov

Furthermore, metabolic engineering has enabled the production of methyl ketones and their keto-acid precursors in host organisms like Escherichia coli and the yeast Yarrowia lipolytica. nih.govgfi.org By modifying the β-oxidation pathway—for example, by overexpressing an acyl-CoA oxidase and a specific thioesterase (FadM) while deleting competing pathway genes—researchers have successfully engineered E. coli to accumulate β-ketoacyl-CoAs, which are precursors to methyl ketones. nih.govosti.gov Similarly, microbial fermentation using engineered yeast offers a promising platform for producing specific fatty acid molecules, including those that can be functionalized to oxo-derivatives. gfi.org These bioconversion processes can start from simple carbon sources like sugars or be fed with fatty acids for transformation. gfi.orgnih.gov

Preparation of Isotopically Labeled Methyl Oxooctadecanoates for Mechanistic Investigations

The synthesis of isotopically labeled compounds is a cornerstone of modern chemical and biochemical research, providing indispensable tools for elucidating reaction mechanisms, metabolic pathways, and molecular structures. In the study of fatty acid metabolism and related chemical processes, the incorporation of stable isotopes such as deuterium (B1214612) (²H) and carbon-13 (¹³C) into molecules like methyl oxooctadecanoates offers a powerful approach to track their fate and understand their transformations with high precision.

Deuterium Labeling Techniques for Oxooctadecanoic Esters

The introduction of deuterium into specific positions within methyl oxooctadecanoate molecules provides a subtle yet powerful probe for mechanistic studies, leveraging the kinetic isotope effect. Several synthetic strategies have been developed to prepare specifically dideuterated oxooctadecanoates.

One principal method involves the preparation of 2,2-dideutero acids through an exchange reaction with deuterium oxide, followed by chain extension to produce the desired dideuteroxooctadecanoates. These can then be further transformed, for instance, by reduction of their tosylhydrazones with sodium cyanoborohydride to yield dideuterooctadecanoates. nih.gov

A second key strategy is a stepwise introduction of deuterium. This can be achieved by the reduction of an oxooctadecanoate with sodium borodeuteride (NaBD₄), a common deuterating agent. The resulting hydroxyl group can be converted into a good leaving group, such as a tosylate or mesylate, which is subsequently reduced with a powerful deuteride (B1239839) source like lithium aluminum deuteride (LiAlD₄) to produce a tetradeuterooctadecanol. Finally, oxidation of this alcohol yields the desired dideuterooctadecanoic acid. nih.gov

Through these methods, a variety of specifically deuterated methyl oxooctadecanoates have been synthesized, with deuterium atoms positioned at various points along the carbon chain. For instance, methyl 8-oxooctadecanoate-5,5-d₂, methyl 11-oxooctadecanoate-8,8-d₂, and methyl 13-oxooctadecanoate-16,16-d₂ have been successfully prepared, with the deuterium atoms located on the carbon atom gamma to the oxo group. nih.gov

The choice of deuterating agent is critical and depends on the specific requirements of the synthesis. Besides sodium borodeuteride, other reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can undergo rapid isotopic exchange with deuterated alcohols like methanol-d (B46061) to generate deuterated intermediates in situ. nih.gov Palladium-catalyzed hydrogen-deuterium exchange reactions using D₂O as the deuterium source also present a versatile method for labeling various organic molecules, including esters. nih.gov

| Labeled Compound Example | Deuterium Position | Key Reagents | Reference |

| Methyl 8-oxooctadecanoate-5,5-d₂ | 5,5 | Deuterium oxide, Sodium cyanoborohydride | nih.gov |

| Methyl 11-oxooctadecanoate-8,8-d₂ | 8,8 | Deuterium oxide, Sodium cyanoborohydride | nih.gov |

| Methyl 13-oxooctadecanoate-16,16-d₂ | 16,16 | Deuterium oxide, Sodium cyanoborohydride | nih.gov |

| Tetradeuterooctadecanol precursor | Multiple | Sodium borodeuteride, Lithium aluminum deuteride | nih.gov |

Carbon-13 Enrichment for Enhanced Structural and Metabolic Studies

Carbon-13 (¹³C) labeling is a powerful tool for tracing the metabolic fate of fatty acids and for detailed structural analysis using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While direct synthesis protocols for ¹³C-labeled this compound are not extensively detailed in readily available literature, established methods for labeling other long-chain fatty acids can be adapted for this purpose.

A general and effective strategy for introducing a ¹³C label at a specific position involves the use of ¹³C-enriched building blocks. For example, to label the carbonyl carbon, one could start with a Grignard reagent derived from a C17 halide and react it with ¹³C-labeled carbon dioxide (¹³CO₂) to form the carboxylic acid, which is then esterified. To introduce a ¹³C label at other positions, a multi-step synthesis is typically required.

One such adaptable method involves the coupling of an appropriately labeled alkylcadmium chloride with the half-acid chloride methyl ester of a suitable dioic acid. This reaction yields the corresponding oxo fatty acid ester. For instance, to synthesize a ¹³C-labeled methyl oxooctadecanoate, one could start with a shorter, ¹³C-labeled alkyl halide. This can be converted to an organocadmium reagent and then reacted with a derivative of a dicarboxylic acid to form the oxo ester backbone. The tosylhydrazone of this oxo-ester can then be reduced to yield the saturated ¹³C-labeled methyl ester. nih.gov

Another versatile approach is the use of K¹³CN to introduce the label. For example, treating an appropriate bromo-precursor with potassium ¹³C-cyanide (90% enriched) forms a ¹³C-labeled nitrile, which upon hydrolysis and subsequent esterification, yields the desired ¹³C-labeled methyl ester. nih.gov

The application of ¹³C-labeled fatty acids is particularly valuable in metabolic studies. For instance, uniformly ¹³C-enriched polyunsaturated fatty acid methyl esters have been used to monitor their uptake and metabolism in vivo using ¹³C NMR spectroscopy. nih.gov These studies allow for the non-invasive tracking of how dietary fatty acids are incorporated into various lipid classes, such as phospholipids (B1166683) and triacylglycerols, and how they are converted into other fatty acids. nih.govnih.govoup.com Such experiments, if conducted with ¹³C-labeled this compound, could provide significant insights into its specific metabolic roles.

| Labeling Position | Synthetic Strategy | Key ¹³C Reagent | Reference |

| Carbonyl Carbon (C-1) | Grignard reaction followed by esterification | ¹³CO₂ | nih.gov |

| Internal Carbon | Coupling of alkylcadmium chloride with a dioic acid derivative | ¹³C-labeled alkyl halide | nih.gov |

| Position adjacent to a functional group | Nitrile synthesis followed by hydrolysis and esterification | K¹³CN | nih.gov |

| Uniform Labeling | Biosynthesis using ¹³C-glucose | U-¹³C-glucose | nih.gov |

State of the Art Analytical and Characterization Techniques for Methyl Oxooctadecanoates

Chromatographic-Mass Spectrometric Approaches for Identification and Quantification

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of methyl oxooctadecanoates. This powerful combination allows for the separation of complex mixtures and the precise identification and quantification of individual components based on their mass-to-charge ratio and fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Methyl Ester Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds like fatty acid methyl esters (FAMEs). nih.gov For methyl oxooctadecanoates, GC-MS provides detailed information on their structure and can be used for quantification. aocs.org The process involves vaporizing the sample and passing it through a capillary column, which separates the components based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that serves as a molecular fingerprint.

GC-MS is particularly useful for distinguishing between different positional isomers of methyl oxooctadecanoate. For instance, the mass spectra of methyl 10-oxooctadecanoate and methyl 12-oxooctadecanoate will exhibit distinct fragmentation patterns, allowing for their unambiguous identification. nih.govnih.gov The retention time in the gas chromatogram further aids in the identification process. The analysis of FAMEs by GC-MS is a well-established method, with extensive libraries of mass spectra available for comparison. researchgate.net

Table 1: GC-MS Data for select Methyl Oxooctadecanoate Isomers

| Compound | Molecular Formula | Key Mass Spectral Peaks (m/z) |

| Methyl 10-oxooctadecanoate | C₁₉H₃₆O₃ | 113 (Top Peak) |

| Methyl 12-oxooctadecanoate | C₁₉H₃₆O₃ | 113 (Top Peak) |

| Methyl 3-oxooctadecanoate | C₁₉H₃₆O₃ | 116 (Top Peak), 43 (2nd Highest), 117 (3rd Highest) |

Data sourced from PubChem CID 543603, 137570, and 84501. nih.govnih.govnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Profiling

For less volatile or thermally labile oxo fatty acid derivatives, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. nih.gov LC-MS is adept at analyzing complex biological and environmental samples where methyl oxooctadecanoates might be present. The sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. Separation occurs based on the differential partitioning of the analytes between the mobile and stationary phases. The eluent from the LC column is then introduced into the mass spectrometer for detection and identification.

LC-MS offers high sensitivity and selectivity, making it suitable for trace-level analysis. mdpi.com It is often used in metabolomics to profile a wide range of lipids and other metabolites in biological systems. nih.gov The combination of retention time from the LC and the mass spectral data from the MS provides a high degree of confidence in compound identification.

Derivatization Strategies for Enhanced Analytical Resolution

To improve the analytical properties of oxo fatty acids for techniques like GC-MS, derivatization is often employed. nih.gov This chemical modification process can increase the volatility and thermal stability of the analytes, leading to better chromatographic separation and more distinct mass spectra.

A common derivatization strategy for fatty acids is esterification to form fatty acid methyl esters (FAMEs). sigmaaldrich.com For oxo-containing fatty acids, the ketone group can also be derivatized. For instance, oximation with reagents like hydroxylamine (B1172632) or methoxyamine hydrochloride converts the keto group into an oxime or methoxime, respectively. This not only increases volatility but also provides characteristic fragmentation patterns in the mass spectrum, aiding in the identification of the original position of the oxo group. Another approach involves the reduction of the keto group to a hydroxyl group, followed by silylation to create a more volatile derivative.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules, including methyl oxooctadecanoates. It provides information about the chemical environment of individual atoms within a molecule, allowing for the determination of its complete structure.

Proton and Carbon-13 NMR for Positional and Stereochemical Analysis

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common NMR techniques used for structural elucidation.

¹H NMR provides information about the number and types of hydrogen atoms in a molecule and their connectivity. For methyl 18-oxooctadecanoate, the ¹H NMR spectrum would show characteristic signals for the methyl ester protons (a singlet around 3.6 ppm), the protons on the carbon adjacent to the aldehyde group, and the methylene (B1212753) protons of the long aliphatic chain. researchgate.net

¹³C NMR provides information about the carbon skeleton of the molecule. The spectrum of this compound would display distinct signals for the carbonyl carbon of the ester (around 174 ppm), the aldehyde carbon (around 200 ppm), the methoxy (B1213986) carbon of the ester, and the various methylene carbons along the chain. cdnsciencepub.com The chemical shift of each carbon is highly dependent on its local electronic environment, allowing for the precise determination of the position of the oxo group. cdnsciencepub.com

By analyzing the chemical shifts, coupling constants, and integration of the peaks in both ¹H and ¹³C NMR spectra, a complete and unambiguous assignment of the structure of methyl oxooctadecanoate isomers can be achieved. cdnsciencepub.com

Table 2: Characteristic NMR Chemical Shifts for Methyl Oxooctadecanoates

| Functional Group | Nucleus | Typical Chemical Shift (ppm) |

| Ester Methyl (CH₃) | ¹H | ~3.6 |

| Ester Carbonyl (C=O) | ¹³C | ~174 |

| Ketone Carbonyl (C=O) | ¹³C | ~210–220 |

| Methylene (CH₂) α to Ester | ¹H | ~2.3 |

| Methylene (CH₂) α to Ketone | ¹H | ~2.4 |

Note: These are approximate values and can vary slightly based on the specific isomer and solvent used. researchgate.net

Application of Deuterium (B1214612) NMR in Lipid Membrane Studies

Deuterium (²H) NMR spectroscopy is a powerful technique for studying the structure and dynamics of lipid membranes. edpsciences.orgresearchgate.net While not a primary tool for the initial characterization of this compound itself, it becomes highly relevant when studying the behavior of this and similar lipid molecules within a membrane environment.

In these studies, specific positions on the lipid molecule are selectively labeled with deuterium. The ²H NMR spectrum then provides information about the orientation and mobility of the deuterated segments of the molecule within the lipid bilayer. cambridge.org This can reveal details about membrane fluidity, the ordering of lipid chains, and the effects of incorporating molecules like methyl oxooctadecanoates into the membrane. rsc.orgnih.gov For instance, the presence of an oxo group on the fatty acid chain could influence its packing and dynamics within the membrane, which could be probed using ²H NMR.

Spectroscopic Characterization Beyond NMR and MS

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the fundamental framework for elucidating the structure of molecules like this compound, other spectroscopic techniques are invaluable for confirming specific functional groups and exploring complex molecular interactions. These methods offer complementary information, providing a more complete picture of the compound's chemical nature and behavior.

Infrared (IR) Spectroscopy for Ketone Functional Group Confirmation

Infrared (IR) spectroscopy is a powerful and widely used analytical technique for identifying functional groups within a molecule. openaccessjournals.com The method is based on the principle that molecular bonds vibrate at specific frequencies, and when irradiated with infrared light, they absorb energy at frequencies corresponding to their natural vibrational modes. openaccessjournals.com This absorption pattern creates a unique spectral fingerprint of the molecule.

For methyl oxooctadecanoates, IR spectroscopy is particularly effective for confirming the presence of its two key functional groups: the ketone and the methyl ester. The carbonyl (C=O) bond within these groups gives rise to strong and distinct absorption bands in the IR spectrum. libretexts.org

The characteristic IR absorptions for methyl oxooctadecanoates are:

Ketone (C=O) Stretch: A strong absorption band typically appears in the region of 1700-1725 cm⁻¹. For saturated aliphatic ketones, this peak is often observed around 1715 cm⁻¹. libretexts.org Its presence is a clear indicator of the ketone functionality.

Ester (C=O) Stretch: The carbonyl group of the methyl ester also produces a strong absorption, but at a slightly higher frequency than the ketone, typically in the range of 1735-1750 cm⁻¹. docbrown.info

Ester (C-O) Stretch: The ester group also exhibits C-O stretching vibrations, which typically appear in the fingerprint region of the spectrum, between 1000-1300 cm⁻¹.

The simultaneous presence of the distinct ketone and ester carbonyl peaks confirms the identity of a compound as a methyl oxooctadecanoate. The precise position of these absorptions can sometimes be influenced by the location of the oxo group along the fatty acid chain due to interactions between the two carbonyl groups. cdnsciencepub.com

| Functional Group | Vibrational Mode | Characteristic Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester | C=O Stretch | 1735 - 1750 | Strong |

| Ketone | C=O Stretch | 1700 - 1725 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium to Strong |

Advanced Spectroscopic Techniques for Investigating Molecular Interactions

To understand how this compound interacts with other molecules, particularly in complex biological systems, advanced spectroscopic techniques are employed. These methods can provide insights into non-covalent interactions, binding mechanisms, and the dynamics of these processes.

Fluorescence Spectroscopy Steady-state and time-resolved fluorescence spectroscopy are powerful tools for studying the interactions between small molecules and proteins, such as bovine serum albumin (BSA). mdpi.com Although this compound is not intrinsically fluorescent, this technique can be used to monitor the intrinsic fluorescence of a protein (e.g., from its tryptophan residues) upon binding of the fatty acid ester. mdpi.com Quenching or enhancement of the protein's fluorescence can be used to determine binding constants, stoichiometry, and the nature of the binding forces (e.g., hydrogen bonding, van der Waals forces). mdpi.com

Advanced Vibrational Spectroscopy Beyond standard IR, more advanced vibrational spectroscopy techniques can probe molecular interactions with higher sensitivity and resolution.

Raman Spectroscopy: This technique provides information complementary to IR spectroscopy. It is particularly useful for analyzing samples in aqueous solution, a significant advantage for studying biological interactions. Raman spectroscopy can be used for non-invasive analysis and is being explored for diagnostic tools and real-time disease analysis. quarto.pub

Nanoscale IR Spectroscopy (nano-IR): This cutting-edge technique combines the chemical specificity of IR spectroscopy with the high spatial resolution of atomic force microscopy. Nano-IR allows for the investigation of molecular interactions at the nanoscale, providing insights into how molecules like this compound might interact with and distribute within cellular structures or material interfaces. quarto.pub

These advanced methods are crucial for moving beyond simple structural identification towards a functional understanding of how this compound behaves in various chemical and biological environments.

Biochemical and Physiological Significance of Methyl Oxooctadecanoates

Endogenous Occurrence and Metabolic Homeostasis in Biological Systems

The presence of methyl 18-oxooctadecanoate and its parent acid in biological systems is indicative of specific metabolic activities, particularly in pathways involving terminal oxidation of long-chain fatty acids.

While the direct detection and quantification of this compound in mammalian plasma are not extensively documented in routine metabolic profiling, the existence of the omega (ω)-oxidation pathway in mammals suggests its potential as a metabolic intermediate. wikipedia.orgbyjus.comallen.in The ω-oxidation pathway, primarily occurring in the endoplasmic reticulum of the liver and kidneys, serves as an alternative route for fatty acid degradation, especially when the primary beta-oxidation pathway is impaired. byjus.comallen.inmicrobenotes.com This pathway is responsible for oxidizing the terminal methyl group of fatty acids, leading to the formation of ω-hydroxy fatty acids, ω-oxo fatty acids, and ultimately dicarboxylic acids. allen.inmicrobenotes.comyoutube.com Given that long-chain fatty acids are ligands for peroxisome proliferator-activated receptors (PPARs) that regulate energy metabolism, the metabolites from alternative pathways like ω-oxidation could play a role in metabolic signaling. nih.gov Metabolomic studies analyzing plasma for long-chain polyunsaturated fatty acids and their oxidized metabolites (oxylipins) are becoming more common, and such techniques could be applied to detect and quantify terminal-oxo fatty acids like 18-oxooctadecanoic acid. nih.gov

In plants, the precursors to 18-oxooctadecanoic acid are significant components of structural biopolymers. Specifically, 18-hydroxyoctadecanoic acid is a major monomer in the composition of cutin and suberin. biocyclopedia.combohrium.comoup.comnih.gov Cutin is the polyester (B1180765) matrix of the plant cuticle, providing a crucial barrier against water loss and pathogen entry, while suberin is a similar polymer found in root tissues and periderms. bohrium.compnas.org The biosynthesis of these polymers involves the hydroxylation of C16 and C18 fatty acids at the omega position. biocyclopedia.comnih.gov The presence of 18-hydroxyoctadecanoic acid as a primary building block strongly implies the existence of its oxidized form, 18-oxooctadecanoic acid, as an intermediate or a related metabolite in plant tissues. nih.gov

In the microbial world, there is evidence of the processing of terminal-oxo fatty acids. For instance, the cytochrome P450BM-3 (CYP102) from the bacterium Bacillus megaterium has been shown to oxidize 18-oxooctadecanoic acid to its corresponding α,ω-diacid. nih.gov This indicates that microbes possess the enzymatic machinery to metabolize such compounds. Furthermore, endophytic fungi isolated from various plants are known to produce a diverse array of bioactive secondary metabolites, including various fatty acid derivatives, suggesting that microbial metabolomes are a potential source of oxo-fatty acids. ekb.eg Symbiotic bacteria associated with marine organisms have also been found to produce various fatty acid methyl esters, highlighting the role of microbes in the environmental cycling of these lipids. gjesm.net

Pathways of Formation and Interconversion within Lipid Metabolism

The formation of this compound is intrinsically linked to the oxidative metabolism of long-chain fatty acids, particularly through the ω-oxidation pathway.

The primary pathway for the formation of a terminal oxo group on a fatty acid is ω-oxidation. wikipedia.orgbyjus.com This metabolic sequence involves a series of enzymatic reactions that occur in the endoplasmic reticulum. allen.inmicrobenotes.com

The process for an 18-carbon saturated fatty acid like stearic acid is as follows:

Hydroxylation: The initial and rate-limiting step is the hydroxylation of the terminal (ω) methyl group of stearic acid to form 18-hydroxyoctadecanoic acid. This reaction is catalyzed by a mixed-function oxidase system involving cytochrome P450 enzymes (specifically from the CYP4A and CYP4F subfamilies) and requires molecular oxygen (O₂) and NADPH as an electron donor. wikipedia.orgyoutube.com

Oxidation to Aldehyde: The newly formed hydroxyl group of 18-hydroxyoctadecanoic acid is then oxidized to an aldehyde, yielding 18-oxooctadecanoic acid. This step is catalyzed by alcohol dehydrogenase, with NAD⁺ acting as the oxidant. byjus.comyoutube.com

Oxidation to Carboxylic Acid: The terminal aldehyde group of 18-oxooctadecanoic acid is subsequently oxidized to a carboxylic acid, resulting in the formation of octadecanedioic acid (a dicarboxylic acid). This reaction is catalyzed by aldehyde dehydrogenase, which also uses NAD⁺ as the oxidant. byjus.comyoutube.com

The esterification of the carboxyl group of 18-oxooctadecanoic acid to form this compound can occur through various cellular processes, although this specific step is less characterized in vivo compared to the oxidation pathway of the fatty acid itself.

| Step | Substrate | Enzyme Class | Cofactors | Product |

|---|---|---|---|---|

| 1 | Stearic Acid | Cytochrome P450 Monooxygenase | O₂, NADPH | 18-Hydroxyoctadecanoic Acid |

| 2 | 18-Hydroxyoctadecanoic Acid | Alcohol Dehydrogenase | NAD⁺ | 18-Oxooctadecanoic Acid |

| 3 | 18-Oxooctadecanoic Acid | Aldehyde Dehydrogenase | NAD⁺ | Octadecanedioic Acid |

The conversion between an oxo group and a hydroxyl group is a common enzymatic reaction in metabolism. The reduction of the aldehyde group of 18-oxooctadecanoic acid back to a hydroxyl group, reforming 18-hydroxyoctadecanoic acid, is a theoretically reversible reaction catalyzed by alcohol dehydrogenase, this time utilizing NADH as the reductant. youtube.com

Similarly, dedicated carboxylate reductases (CARs) are known to catalyze the reduction of carboxylic acids to aldehydes. nih.govresearchgate.net While specific reductases for 18-oxooctadecanoic acid are not well-defined, the existence of enzymes that reduce the terminal carboxyl group of fatty acids suggests a potential for interconversion. nih.gov For instance, 12-oxo-phytodienoic acid reductase is an enzyme in plants that reduces a carbon-carbon double bond in a related oxo-fatty acid derivative, demonstrating the diversity of reductase activity in lipid metabolism. oup.com

The ω-oxidation pathway serves as a crucial link for integrating terminal-oxo fatty acids into the central energy metabolism. After 18-oxooctadecanoic acid is oxidized to octadecanedioic acid, this dicarboxylic acid can be activated at either of its carboxyl ends by attachment to coenzyme A. wikipedia.orgwikipedia.org The resulting acyl-CoA can then enter the peroxisomes or mitochondria to undergo a modified form of β-oxidation. wikipedia.orgnih.gov

This process shortens the carbon chain from both ends, producing acetyl-CoA and, in the final steps, succinyl-CoA. byjus.com The acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production. wikipedia.orgyoutube.com Succinyl-CoA is itself an intermediate of the citric acid cycle. nih.gov This metabolic route ensures that long-chain fatty acids, even when oxidized at their terminal end, can be efficiently catabolized for energy.

In the context of biosynthesis, the precursor, 18-hydroxyoctadecanoic acid, is a key building block for the synthesis of the plant biopolymers cutin and suberin. bohrium.comoup.com This positions the metabolism of 18-oxo- and 18-hydroxy-octadecanoic acids as integral to the formation of these essential protective layers in plants.

Elucidation of Biological Activities and Signaling Roles

While direct, endogenous signaling roles for this compound in mammalian systems are not prominently documented in scientific literature, its corresponding free acid, 18-oxooctadecanoic acid, has emerged as a critical component in modern pharmacology. Its significance lies not in direct cellular modulation but as a key structural element in the design of long-acting therapeutic peptides.

Investigation of Cellular Signaling Pathway Modulation

There is no direct evidence to suggest that this compound or its parent acid are endogenous modulators of cellular signaling pathways. Their primary role in this context is indirect, serving as a linker molecule in synthetic drug design. This linker, a C18 diacid, is used to attach a fatty acid moiety to various peptide-based drugs. This modification allows the drug to reversibly bind to serum albumin, a protein with a long half-life of approximately 19 days in humans. nih.gov This binding creates a circulating depot of the drug, significantly extending its in vivo half-life and duration of action. nih.gov

The therapeutic peptides modified with this linker, such as GLP-1 receptor agonists, do modulate critical signaling pathways, including the cAMP-dependent pathway, to exert their effects. nih.gov However, the signaling activity is inherent to the peptide, not the 18-oxooctadecanoic acid linker, which solely serves to enhance pharmacokinetic properties.

Assessment of Cell Growth Regulation and Inhibitory Effects

Current research does not indicate a direct role for this compound in the regulation of cell growth or any intrinsic inhibitory or cytotoxic effects. Its application is confined to its function as a non-bioactive linker in complex drug molecules. For instance, peptide drugs that utilize this linker, like semaglutide, have been shown to enhance the growth of pancreatic beta cells, but this effect is a downstream consequence of the activation of the GLP-1 receptor by the peptide component of the drug.

Exploration of Metabolic Modulatory Functions

The metabolic modulatory functions associated with 18-oxooctadecanoic acid are indirect and a consequence of its use in pharmacotherapy. By enabling the prolonged action of incretin (B1656795) mimetics and other peptide hormones, it plays a crucial role in the management of metabolic diseases like type 2 diabetes and obesity. nih.gov

These drugs modulate metabolism by:

Stimulating glucose-dependent insulin (B600854) secretion.

Inhibiting glucagon (B607659) production, which in turn reduces glycogenolysis and gluconeogenesis. nih.gov

Slowing gastric emptying and reducing appetite, leading to weight reduction. nih.gov

The table below details several therapeutic peptides that incorporate an 18-oxooctadecanoic acid linker to achieve prolonged metabolic effects.

| Therapeutic Peptide | Target Receptor(s) | Primary Metabolic Functions |

| Semaglutide | GLP-1 Receptor | Improves glycemic control, reduces body weight, reduces risk of major adverse cardiovascular events. nih.gov |

| Liraglutide (related structure) | GLP-1 Receptor | Improves glycemic control, used for chronic weight management. nih.gov |

| PYY3-36 Analogues | Y2 Receptor | Reduces appetite and food intake. nih.gov |

| GIP/GLP-1 Dual Agonists | GIP and GLP-1 Receptors | Improves glycemic control and body weight loss. |

Role in Plant and Microbial Biology and Ecosystem Interactions

In contrast to its synthetic role in medicine, this compound and related molecules are central to natural biological processes in plants and their interactions with microbes.

Contribution to Plant Physiological Responses and Defense Mechanisms

This compound is a derivative of a key monomer of cutin, the polyester matrix that forms the protective outer cuticle of most land plants. nih.gov This cuticle is the first line of defense against pathogens and environmental stress. nih.govoup.com Rather than being a passive barrier, the cuticle and its components are active participants in plant immunity.

When a pathogenic fungus like Fusarium solani pisi or Botrytis cinerea attacks a plant, it secretes enzymes called cutinases to break down the cutin polymer. frontiersin.orgnih.gov This degradation releases cutin monomers, including C18 fatty acid derivatives like 18-hydroxyoctadecanoic acid and 18-oxooctadecanoate. nih.govfrontiersin.org These molecules are recognized by the plant as Damage-Associated Molecular Patterns (DAMPs), signaling that a breach has occurred. frontiersin.org

The perception of these cutin-derived DAMPs can trigger a suite of plant immune responses, often referred to as pattern-triggered immunity (PTI). nih.govoup.com These defense mechanisms include:

Reactive Oxygen Species (ROS) Burst: A rapid production of ROS, which can be directly toxic to pathogens and act as signaling molecules. nih.govbohrium.com

Calcium Influx: A rapid increase in cytosolic Ca2+ concentration, a critical early signaling event in plant defense. nih.gov

MAPK Activation: Activation of mitogen-activated protein kinase (MAPK) cascades, which are central signaling pathways that regulate defense gene expression. nih.gov

Defense Gene Upregulation: Transcriptional reprogramming leading to the expression of pathogenesis-related (PR) proteins and other defense compounds. nih.govgsartor.org

By acting as endogenous elicitors, cutin monomers like 18-oxooctadecanoate derivatives transform the cuticle from a simple physical shield into a dynamic signaling platform that alerts the plant to infection and activates its defenses. bohrium.comresearchgate.net

Microbial Ecology and Biotransformation Capacities

The interaction between microbes and cutin monomers is a two-way street. Just as plants perceive these molecules, so do the microbes. For many pathogenic fungi, the initial, low-level release of cutin monomers by constitutive cutinases on their spores acts as a signal. nih.govnih.gov Sensing these monomers can induce the high-level expression of cutinase genes, facilitating a more robust enzymatic attack required for penetrating the cuticle. frontiersin.orgfrontiersin.org This feedback loop is a key aspect of the chemical ecology at the plant surface, governing the early stages of infection.

Furthermore, a wide array of microorganisms possess the ability to metabolize and transform fatty acids. This biotransformation is a critical ecological process.

Hydroxylation: Cytochrome P450 (CYP) monooxygenases found in various bacteria and fungi are capable of hydroxylating long-chain fatty acids. nih.govwikipedia.orgnih.gov For instance, CYP147F1 from Streptomyces peucetius has been identified as a fatty acid hydroxylase that can act on fatty acids from C10 to C18. nih.gov This hydroxylation can occur at the terminal (ω) position or sub-terminal (ω-1, ω-2) positions. researchgate.netrsc.org

Oxidation: Some bacteria can further oxidize hydroxy fatty acids to their corresponding oxo-fatty acids, indicating enzymatic pathways for both hydration of double bonds and oxidation of hydroxyl groups. nih.gov

The table below summarizes the roles of this compound and related compounds in microbial interactions.

| Microbial Process | Interacting Organism(s) | Role of the Compound/Derivative | Outcome |

| Cutinase Induction | Pathogenic Fungi (e.g., Fusarium, Magnaporthe) | Acts as a signal molecule. nih.govfrontiersin.org | Induces high-level expression of cutinase, facilitating plant cuticle penetration. frontiersin.org |

| ω-Hydroxylation | Bacteria (e.g., Streptomyces), Fungi | Substrate for CYP450 monooxygenases. nih.govwikipedia.org | Biotransformation into hydroxy-fatty acids. |

| Oxidation | Bacteria | Substrate for oxidoreductases. nih.gov | Conversion of hydroxy-fatty acids to oxo-fatty acids. |

Environmental Fate and Bioremediation Research Implications

The environmental fate of this compound, a long-chain keto fatty acid methyl ester, is primarily governed by its physicochemical properties and susceptibility to biological degradation. While specific studies focusing solely on this compound are limited, its structural characteristics as a fatty acid methyl ester (FAME) provide a strong basis for understanding its behavior in various environmental compartments. FAMEs, in general, are considered to be readily biodegradable in both aquatic and terrestrial environments. epa.gov

The primary route of degradation for FAMEs is initiated by microbial action. epa.gov In soil and water, microorganisms are capable of utilizing these esters as a carbon source. epa.gov The degradation process typically begins with the hydrolysis of the ester bond, yielding the corresponding free fatty acid (18-oxooctadecanoic acid) and methanol (B129727). epa.govresearchgate.net This initial step is crucial as it makes the molecule more available for subsequent metabolic pathways.

Biodegradation Pathways

Following hydrolysis, the resulting 18-oxooctadecanoic acid is expected to undergo further degradation through common fatty acid metabolic routes. The principal mechanism for the breakdown of long-chain fatty acids in aerobic organisms is β-oxidation. epa.gov This process involves the sequential removal of two-carbon units from the carboxyl end of the fatty acid, ultimately leading to the formation of acetyl-CoA, which can then enter the citric acid cycle for complete mineralization to carbon dioxide and water. The presence of the keto group at the C-18 position may influence the rate and specifics of the degradation pathway, potentially requiring specialized enzymatic machinery for its reduction or transformation. Research on other keto fatty acids has shown that they can be metabolized by various organisms, suggesting that similar pathways may exist for 18-oxooctadecanoic acid. wikipedia.org

Under anaerobic conditions, the degradation of long-chain fatty acids is also possible, though it generally proceeds at a slower rate and involves different microbial consortia and metabolic pathways.

Environmental Persistence and Mobility

The environmental persistence of this compound is anticipated to be relatively low due to its biodegradability. However, its mobility in soil and water is influenced by its low water solubility. epa.gov As a non-polar molecule, it is likely to adsorb to organic matter in soil and sediment, which can reduce its bioavailability to microorganisms and slow down the degradation process. epa.gov This partitioning behavior means that while the compound is inherently biodegradable, its complete removal from the environment may be subject to a lag phase as it becomes accessible to microbial populations. epa.gov

The table below summarizes the expected environmental behavior of this compound based on the general properties of long-chain FAMEs.

| Environmental Process | Expected Behavior of this compound | Reference |

| Biodegradation | Readily biodegradable under aerobic and anaerobic conditions. | epa.gov |

| Primary Degradation Step | Hydrolysis to 18-oxooctadecanoic acid and methanol. | epa.govresearchgate.net |

| Principal Metabolic Pathway | β-oxidation of the resulting fatty acid. | epa.gov |

| Mobility in Soil | Low; expected to adsorb to organic matter. | epa.gov |

| Persistence | Low, but may be influenced by bioavailability. | epa.gov |

Bioremediation Research Implications

The characteristics of this compound and related FAMEs have several implications for bioremediation research. The inherent biodegradability of these compounds makes bioremediation a promising strategy for the cleanup of contaminated sites.

Bioaugmentation and Biostimulation: Research has shown that both bioaugmentation (the introduction of specific microorganisms) and biostimulation (the addition of nutrients to stimulate indigenous microbial populations) can be effective in enhancing the degradation of hydrocarbon and lipid-based contaminants. ajol.info For sites contaminated with this compound, these approaches could be tailored to promote the growth of microorganisms with a high capacity for ester hydrolysis and fatty acid metabolism.

Use of Biosurfactants: The low water solubility and tendency of FAMEs to adsorb to soil particles can be a limiting factor in their bioremediation. Research into the use of biosurfactants, which are microbially produced surface-active agents, has shown that they can enhance the bioavailability of hydrophobic contaminants. mdpi.com The addition of biosurfactants like rhamnolipids can increase the emulsification of oily substances, making them more accessible to degrading microorganisms and thereby accelerating the bioremediation process. gnest.org

The following table outlines potential bioremediation strategies and the underlying research findings that support their application to compounds like this compound.

| Bioremediation Strategy | Research Finding | Implication for this compound | Reference |

| Bioaugmentation | Introduction of specific bacterial strains can significantly increase the degradation of crude oil in soil. | Inoculation with microbial consortia known for their lipase (B570770) and fatty acid degradation capabilities could enhance the removal of this compound. | ajol.info |

| Biostimulation | Addition of nutrients (e.g., nitrogen and phosphorus) can stimulate the activity of indigenous microorganisms to degrade hydrocarbons. | Amending contaminated soil or water with appropriate nutrients could accelerate the natural attenuation of this compound. | gnest.org |

| Biosurfactant Addition | Rhamnolipids have been shown to improve the removal of total petroleum hydrocarbons from contaminated soil. | The application of biosurfactants could increase the bioavailability of this compound, leading to faster degradation rates. | gnest.org |

| Liposome-Enhanced Bioremediation | Liposomes can increase the number and diversity of bacteria in oil-contaminated soil, leading to enhanced bioremediation. | The use of liposomes could be explored as a method to accelerate the breakdown of this compound in soil environments. | nih.govresearchgate.net |

Research Applications and Interdisciplinary Avenues of Methyl Oxooctadecanoates

Role in Bioenergy and Industrial Biotechnology Research

Investigations in Biodiesel Oxidation Kinetics and Stability

The oxidative stability of biodiesel is a critical parameter that dictates its storage life and performance. Biodiesel, which is composed of fatty acid methyl esters (FAMEs), is more susceptible to oxidation than conventional diesel fuel. bath.ac.ukmdpi.com This degradation process involves the formation of primary oxidation products like hydroperoxides, which then decompose into secondary oxidation products, including aldehydes, and ketones such as methyl oxooctadecanoates. bath.ac.uk

Research into the oxidation of rapeseed methyl ester (RME) has shown that at elevated temperatures, a C18 ketone, identified as methyl 10-oxooctadecanoate, is a major decomposition product. bath.ac.uk The presence of such keto-compounds is an indicator of advanced oxidation and can contribute to the increase in viscosity and the formation of insoluble gums and sediments that can impair engine function. bath.ac.uk

The rate of oxidation is significantly influenced by the structure of the fatty acid esters. Polyunsaturated esters, like methyl linoleate (B1235992) (C18:2) and linolenate (C18:3), are much more prone to oxidation than monounsaturated (e.g., methyl oleate (B1233923), C18:1) or saturated esters (e.g., methyl stearate (B1226849), C18:0). mdpi.comnrel.gov The relative rates of oxidation for methyl esters of oleic, linoleic, and linolenic acids have been reported to be approximately 1:12:25, respectively. nrel.gov The presence of the oxo-group in the fatty acid chain, as in methyl oxooctadecanoates, is a result of this oxidative degradation and thus a key area of study in understanding and improving biodiesel stability. The addition of antioxidants is a common strategy to prolong the induction period and enhance the oxidative stability of biodiesel fuels. pjoes.com

Table 1: Influence of Fatty Acid Methyl Ester Unsaturation on Oxidation

| Fatty Acid Methyl Ester | Degree of Unsaturation | Relative Oxidation Rate |

| Methyl Stearate (C18:0) | Saturated | Very Low |

| Methyl Oleate (C18:1) | Monounsaturated | 1 |

| Methyl Linoleate (C18:2) | Polyunsaturated | 12 |

| Methyl Linolenate (C18:3) | Polyunsaturated | 25 |

This table illustrates the generally accepted trend of increasing oxidation rates with higher degrees of unsaturation in fatty acid methyl esters, based on findings from multiple studies. nrel.gov

Exploration in Novel Biorefinery Processes

Methyl oxooctadecanoates are also emerging as molecules of interest within the framework of advanced biorefinery concepts. Biorefineries aim to convert biomass into a spectrum of value-added products, including biofuels, biochemicals, and biomaterials. In this context, functionalized fatty acids and their esters are valuable intermediates.

For instance, methyl 9-oxooctadecanoate has been identified as a by-product in the chemical transformation of epoxidized methyl oleate. units.itunits.it The ring-opening of the epoxide can lead to the formation of the ketone through a rearrangement process. units.it While sometimes an undesired side-product, the targeted synthesis of such oxo-esters from common oleochemicals like methyl oleate is being explored. These compounds can serve as platform chemicals for the synthesis of other valuable products such as surfactants, lubricants, or specialty polymers, owing to the reactivity of the ketone functional group. researchgate.net The conversion of readily available epoxidized vegetable oils into functionalized derivatives like keto-esters represents a promising pathway for creating new biobased products. researchgate.net

Future Directions and Emerging Research Paradigms

The study of methyl oxooctadecanoates, including the 18-oxo isomer, is poised to benefit from several emerging research paradigms that integrate biology, chemistry, and computational science.

Systems Biology Approaches to Map Metabolic Networks

While specific metabolic networks for Methyl 18-oxooctadecanoate have not been delineated, systems biology offers powerful tools to explore its potential biosynthesis and biodegradation. Methyl ketones are known to occur in various biological systems and are typically recycled through metabolic pathways. nih.gov For example, microorganisms can biodegrade longer-chain methyl ketones via oxidation. nih.gov

A systems biology approach could be employed to understand how a microorganism might metabolize a compound like this compound. plos.org This would involve a multi-omics strategy, integrating genomics, transcriptomics, proteomics, and metabolomics to map the flow of carbon from the substrate through various metabolic pathways. Such studies can identify the specific enzymes and genes involved in its breakdown or conversion, potentially revealing novel biocatalysts or metabolic pathways that could be engineered for biotechnological applications, such as the production of value-added chemicals. plos.org

Application in Advanced Drug Discovery Scaffolds

In medicinal chemistry, certain molecular structures, known as "privileged scaffolds," are recurrently found in compounds with diverse biological activities. hebmu.edu.cnmdpi.com These scaffolds serve as a foundation for the design of new therapeutic agents. While long-chain keto-esters like methyl oxooctadecanoate are not yet widely recognized as a major class of privileged scaffolds, their structural features suggest potential.

The combination of a long, lipophilic alkyl chain and a reactive ketone group within a methyl ester framework provides a unique chemical entity that could be explored in drug discovery. The alkyl chain can facilitate membrane interaction, while the ketone and ester groups offer handles for further chemical modification to create libraries of new compounds for screening. nih.gov The development of novel iron chelators, for instance, has involved complex ester prodrugs to improve bioavailability, highlighting the utility of ester functionalities in drug design. The future may see the exploration of scaffolds derived from functionalized fatty acids like methyl oxooctadecanoates as a basis for new therapeutic agents.

Computational Modeling for Structure-Function Relationships

Computational chemistry provides invaluable insights into the structure, properties, and reactivity of molecules, guiding experimental work. For methyl oxooctadecanoates, computational modeling can be used to predict a variety of properties and to understand their behavior in different environments.

Methods such as Density Functional Theory (DFT) can be used to calculate the geometric and electronic structures of different isomers of methyl oxooctadecanoate, helping to understand their relative stabilities and reactivity. Molecular dynamics simulations can be employed to study the interactions of these molecules with other entities, for example, their behavior within a lipid bilayer, which is relevant for applications in biology and drug delivery. gsartor.orgresearchgate.net Furthermore, computational approaches have been successfully used to analyze and predict spectroscopic data, such as the 13C NMR chemical shifts of various methyl oxooctadecanoate isomers, which is crucial for their characterization. These modeling techniques can help to establish clear structure-function relationships, accelerating the design of molecules with desired properties for specific applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.